molecular formula C7H5ClN2O B1360820 3-Chloro-5-hydroxy-1H-indazole CAS No. 885519-34-6

3-Chloro-5-hydroxy-1H-indazole

Cat. No.: B1360820
CAS No.: 885519-34-6
M. Wt: 168.58 g/mol
InChI Key: CJYZFVDFNPTNEB-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-1H-indazole is a high-purity chemical compound provided for research and further manufacturing applications. This indazole derivative, with the CAS number 885519-34-6 and a molecular formula of C 7 H 5 ClN 2 O, has a molecular weight of 168.58 g/mol . Its structure features both a chloro substituent and a phenolic hydroxyl group on the indazole core, making it a valuable and versatile building block in medicinal chemistry for the synthesis of more complex molecules, such as pharmaceutical candidates and bioactive probes . Researchers utilize this compound as a key intermediate in exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other targeted therapies. The presence of two distinct reactive sites allows for selective functionalization, enabling the creation of diverse compound libraries for screening and optimization . Handling and Safety: This product is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should adhere to recommended precautionary measures, including wearing protective gloves and eye protection, and avoid breathing dust . Storage: To ensure stability, this material should be stored sealed in a dry environment under an inert atmosphere at 2-8°C . Notice: This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYZFVDFNPTNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312830
Record name 3-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-34-6
Record name 3-Chloro-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 Chloro 5 Hydroxy 1h Indazole Derivatives

Principles Governing Ligand-Target Interactions within the Indazole Framework

The interaction of indazole-based ligands with their biological targets is a complex interplay of various physicochemical properties inherent to the indazole core and its substituents. Understanding these principles is fundamental to the rational design of potent and selective therapeutic agents.

Influence of Aromaticity and π-Electron Systems on Biological Recognition

Furthermore, the nitrogen atoms in the pyrazole (B372694) ring of the indazole core can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These hydrogen bonding capabilities are critical for molecular recognition and anchoring the ligand in the correct orientation within the binding pocket. The precise geometry and electronic distribution of the indazole's π-system can influence the strength and directionality of these interactions.

Stereoelectronic Effects of Ring Substituents on Molecular Conformation and Potency

The term "stereoelectronic effects" refers to the influence of a substituent's spatial orientation (stereochemistry) on its electronic properties and, consequently, on the molecule's reactivity and biological activity. In the context of 3-chloro-5-hydroxy-1H-indazole derivatives, the nature and position of substituents dictate the molecule's preferred conformation and its electronic landscape.

For instance, the introduction of bulky substituents can induce steric hindrance, forcing the molecule to adopt a specific conformation to minimize unfavorable interactions. This conformational restriction can be advantageous if it pre-organizes the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target. Conversely, unfavorable steric clashes can prevent the ligand from accessing the binding site, leading to a loss of activity.

The electronic effects of substituents, classified as either electron-donating or electron-withdrawing, modulate the electron density of the indazole ring. This, in turn, affects the strength of hydrogen bonds, π-π stacking, and other non-covalent interactions. The interplay between steric and electronic effects is a key consideration in the rational design of indazole-based drugs.

Positional and Electronic Impact of Chloro and Hydroxyl Substitutions

The specific placement of a chlorine atom at the C-3 position and a hydroxyl group at the C-5 position of the 1H-indazole core imparts a unique set of properties that significantly influence the biological activity profile of the resulting derivatives.

Analysis of C-3 Chlorine Atom's Contribution to Biological Activity Profiles

The chlorine atom at the C-3 position of the indazole ring is a common feature in many bioactive indazole derivatives. chim.it Its contribution to the biological activity profile is multifaceted:

Electronic Effects : Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). This can modulate the acidity of the N-H proton and the basicity of the pyrazole nitrogen atoms, influencing hydrogen bonding patterns.

Lipophilicity : The presence of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access hydrophobic pockets within the target protein. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Steric Influence : While not a particularly bulky substituent, the chlorine atom at C-3 can influence the preferred conformation of adjacent groups and can participate in specific steric interactions within a binding site.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (such as oxygen or nitrogen) in the binding site. This type of interaction is increasingly recognized as a significant contributor to ligand-target affinity.

A hypothetical SAR table illustrating the impact of C-3 substitution on kinase inhibitory activity is presented below. This table is a composite representation based on general principles observed in various indazole-based kinase inhibitor studies.

Compound IDC-3 SubstituentKinase IC₅₀ (nM)Rationale
1a -H150Unsubstituted indazole shows moderate activity.
1b -Cl25The chloro group enhances potency, potentially through favorable hydrophobic or halogen bonding interactions.
1c -F45A smaller halogen also improves activity but may have different electronic and steric effects compared to chlorine.
1d -CH₃90A small alkyl group can provide some hydrophobic interaction but may lack the specific electronic contributions of a halogen.
1e -OCH₃200A methoxy (B1213986) group may introduce unfavorable steric bulk or electronic properties for this specific target.

Evaluation of C-5 Hydroxyl Group's Role in Molecular Recognition and Activity

Hydrogen Bonding : The hydroxyl group is a classic hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with amino acid residues in the target's binding site, such as aspartate, glutamate, serine, or threonine, thereby anchoring the molecule and contributing to its binding affinity. The presence of a 3-OH group has been noted to enhance the anticancer activity in some indazole derivatives. longdom.org

Polarity and Solubility : The hydroxyl group increases the polarity of the molecule, which can improve its aqueous solubility. This is often a desirable property for drug candidates, as it can lead to better absorption and distribution.

Modulation of Electronic Properties : As an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), the hydroxyl group can influence the electron density of the benzene (B151609) portion of the indazole ring. This can affect interactions with the biological target.

The following hypothetical data table illustrates the importance of the C-5 hydroxyl group for a specific receptor binding affinity.

Compound IDC-5 SubstituentReceptor Binding Affinity (Kᵢ, nM)Rationale
2a -H500Lacks the key hydrogen bonding interaction.
2b -OH15The hydroxyl group forms a critical hydrogen bond with the receptor, significantly improving affinity.
2c -OCH₃250Methylation of the hydroxyl group prevents hydrogen bond donation, leading to a significant loss of affinity.
2d -F400While polar, the fluorine atom is a weaker hydrogen bond acceptor and not a donor, resulting in lower affinity.
2e -NH₂50An amino group can also act as a hydrogen bond donor, but its size and electronic properties may be less optimal than a hydroxyl group for this target.

Synergistic and Antagonistic Effects of Combined 3-Chloro and 5-Hydroxyl Moieties

The simultaneous presence of a chlorine atom at C-3 and a hydroxyl group at C-5 can lead to synergistic or antagonistic effects on biological activity. Synergy occurs when the combined effect of the two substituents is greater than the sum of their individual effects, while antagonism results in a combined effect that is less than the sum.

A synergistic effect might be observed if the C-3 chloro group orients the molecule in a manner that optimizes the hydrogen bonding of the C-5 hydroxyl group. For example, the chloro group might occupy a hydrophobic pocket, which in turn positions the hydroxyl group for a highly favorable interaction with a key polar residue.

Conversely, an antagonistic effect could arise if the electronic properties of the two substituents oppose each other in a way that is detrimental to binding. For instance, the electron-withdrawing nature of the chlorine might reduce the hydrogen bond donating capacity of the N-H group, which could be a critical interaction for a particular target, even if the C-5 hydroxyl group is forming a favorable bond.

The following table provides a hypothetical example of the combined effects of C-3 and C-5 substitutions on the activity of an enzyme inhibitor.

Compound IDC-3 SubstituentC-5 SubstituentEnzyme Inhibition (%) at 10 µMObserved Effect
3a -H-H15Baseline activity
3b -Cl-H40Moderate activity from C-3 chloro group
3c -H-OH35Moderate activity from C-5 hydroxyl group
3d -Cl-OH85Synergistic Effect : The combined activity is significantly greater than the sum of the individual contributions of the chloro and hydroxyl groups.
3e -Cl-OCH₃30Antagonistic Effect : Methylation of the hydroxyl group in the presence of the chloro group leads to a decrease in activity compared to the chloro-substituted compound alone, suggesting an unfavorable steric or electronic interaction.

Computational Chemistry Approaches in Indazole SAR Elucidation

The exploration of the structure-activity relationships (SAR) of indazole derivatives, including the this compound scaffold, has been significantly accelerated by computational chemistry. These in silico methods provide deep insights into molecular interactions, guide the design of more potent and selective compounds, and predict the biological activities of novel structures, thereby streamlining the drug discovery process.

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations are instrumental in elucidating how these ligands interact with the active sites of target proteins. These simulations calculate the binding affinity, or docking score, which estimates the strength of the ligand-receptor interaction.

Research on various indazole derivatives has demonstrated the utility of this approach. For instance, docking studies of substituted indazoles against the breast cancer target aromatase enzyme have identified key interactions. Compounds have shown binding energies ranging from -7.7 to -8.0 kcal/mol, with crucial hydrogen bonds forming with active site residues like Arg115 and Met374. Similarly, in studies targeting renal cancer-related proteins (PDB: 6FEW), novel indazole derivatives were evaluated, with the most effective compounds exhibiting the highest binding energies through interactions with residues such as ASP784, LYS655, and MET699. rsc.orgnih.gov

Another application involves the investigation of indazole scaffolds as tyrosine kinase inhibitors, specifically targeting VEGFR-2. biotech-asia.org In these studies, designed indazole compounds displayed significant docking scores, comparable to native ligands like sunitinib (B231) and axitinib, indicating strong potential for inhibition. biotech-asia.org Furthermore, in the search for new antileishmanial agents, molecular docking was used to predict the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase (TryR). tandfonline.com The simulations revealed a stable network of hydrophobic and hydrophilic interactions within the enzyme's active site. tandfonline.comvulcanchem.com

These studies collectively underscore the power of molecular docking to visualize and quantify ligand-protein interactions, providing a rational basis for the structural optimization of indazole-based compounds.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

Target ProteinPDB CodeIndazole ScaffoldKey Interacting ResiduesBinding Energy (kcal/mol)Computational Tool
AromataseNot SpecifiedSubstituted IndazolesArg115, Met374, Thr310-7.7 to -8.0Not Specified
Renal Cancer Protein6FEW3-Carboxamide IndazolesASP784, LYS655, MET699Not SpecifiedAutodock 4
VEGFR-24AGD, 4AG8General Indazole ScaffoldsNot Specified-6.70 to -7.39Autodock 4.2.6
Trypanothione Reductase (TryR)2JK63-Chloro-6-nitro-1H-indazoleNot SpecifiedNot SpecifiedAutodock 4.0

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, 2D and 3D-QSAR models are developed to predict the inhibitory potency of newly designed analogs and to identify the key physicochemical properties that govern their activity.

In a study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen (B147801) synthase kinase-3 beta (GSK-3β), both 2D and 3D-QSAR models were generated. researchgate.net The significant models highlighted the importance of specific descriptors in determining the biological activity of the compounds. These descriptors included topological parameters (T_C_N_5, T_2_N_0), lipophilicity (SlogP), and spatial fields related to electrostatic potential and hydrophobicity. researchgate.net

Similarly, QSAR studies on a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified molecular descriptors from Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MorSE) classes as being critical for anticancer activity. mdpi.com These models demonstrated good robustness and predictive power, aiding in the elucidation of the structure-activity relationships. mdpi.com

The development of these predictive models is crucial for high-throughput virtual screening and the rational design of indazole derivatives with enhanced biological profiles. By understanding which structural features are most influential, chemists can prioritize the synthesis of compounds with a higher probability of success.

Table 2: QSAR Descriptors identified in Indazole Derivative Studies

Study FocusQSAR Model TypeKey Descriptor ClassesSpecific Descriptors
GSK-3β Inhibition2D/3D-QSARTopological, Physicochemical, 3D FieldsT_C_N_5, T_2_N_0, SlogP, Electrostatic (E_451), Hydrophobicity (H_1052)
Anticancer ActivityQSARRDF, 3D-MorSERDF055p, RDF145m, Mor32m, Mor16e

Molecular Dynamics (MD) Simulations for Assessing Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. researchgate.netfrontiersin.org MD simulations are crucial for validating docking results and understanding the behavior of indazole derivatives within the binding pocket of their target protein. researchgate.netnih.govudel.edu

For example, MD simulations were performed on the complex of a 3-chloro-6-nitro-1H-indazole derivative (compound 13) and trypanothione reductase (TryR) to understand its structural and intermolecular affinity stability. tandfonline.com The results showed that the complex remained in good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating a highly stable binding. tandfonline.comvulcanchem.com This stability was further corroborated by MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) binding free energy calculations. tandfonline.com

In another study, MD simulations of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme indicated that certain test compounds were relatively stable in the active sites. researchgate.net These simulations provide atomic-level insights into the dynamic behavior of the ligand-receptor complex, helping to confirm that the interactions predicted by docking are maintained over time. nih.gov This information is invaluable for lead optimization, ensuring that designed compounds form stable and lasting interactions with their biological targets.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For indazole derivatives, DFT calculations provide fundamental insights into their physicochemical characteristics. nih.gov These studies often involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.govcore.ac.uk

In studies of novel indazole derivatives, DFT computations using GAUSSIAN 09 software have been employed to identify compounds with the most substantial HOMO-LUMO energy gaps, suggesting greater stability. rsc.orgnih.gov Based on Koopman's theorem, the energies of the HOMO and LUMO can be related to the ionization potential and electron affinity, respectively. nih.gov Molecules with high HOMO energies are good electron donors, while those with low LUMO energies are good electron acceptors. nih.gov

DFT is also used to optimize the geometric structures of molecules and calculate various properties like electrostatic potential. nih.govcore.ac.uk This information helps in understanding the intrinsic electronic properties of the indazole scaffold and how different substituents influence its reactivity and potential for intermolecular interactions, which is essential for rational drug design.

Fragment-Based Drug Design and Scaffold Hopping Methodologies Applied to Indazoles

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the discovery of novel lead compounds. bhsai.orgijddd.com Both approaches have been successfully applied to the indazole core to generate new chemical entities with improved properties.

FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govyoutube.com Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound. This approach was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). The resulting compounds showed inhibitory activity in the micromolar range with excellent ligand efficiencies. nih.gov

Scaffold hopping aims to replace the core structure (scaffold) of a known active compound with a different, isofunctional scaffold to generate novel chemotypes with potentially improved efficacy, selectivity, or pharmacokinetic profiles. nih.govchimia.chacs.org A notable example is the scaffold hop from an indole-2-carboxylic acid core, a known chemotype for MCL-1 inhibitors, to an indazole framework. nih.gov This strategic modification transformed MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, which could be significant in overcoming cancer drug resistance. nih.govrsc.org The indazole scaffold is frequently found in approved drugs, and modifying it based on SAR can lead to more potent lead compounds. bldpharm.com This highlights the versatility of the indazole ring system as a privileged scaffold in drug discovery.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 3-Chloro-5-hydroxy-1H-indazole?

Answer:
A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in related indazole derivatives (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole), 2-chloro-5-nitrobenzoic acid is converted to an acid chloride, which undergoes Friedel-Crafts acylation with a substituted benzene. Subsequent heating with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and indazole ring closure . For the hydroxyl group introduction, hydroxylamine hydrochloride under alkaline conditions may be used, as seen in analogous isoxazole syntheses . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields.

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